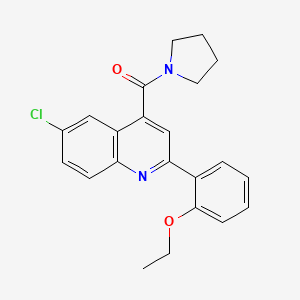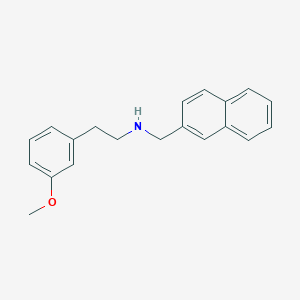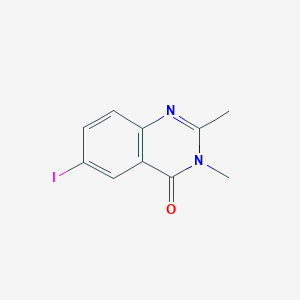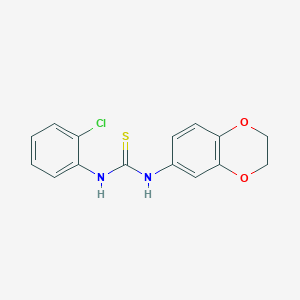![molecular formula C16H17ClN4O B4792351 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4792351.png)
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
説明
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide, also known as AG490, is a small molecule inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
作用機序
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This, in turn, prevents the activation of downstream signaling pathways mediated by STAT proteins, which are involved in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy. In autoimmune disorders, it reduces the production of inflammatory cytokines and suppresses the activity of immune cells. In inflammatory diseases, it reduces inflammation and tissue damage.
実験室実験の利点と制限
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for the JAK/STAT signaling pathway. It has been extensively studied and has a well-established mechanism of action. However, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide also has some limitations. It can be toxic at high concentrations and may have off-target effects on other signaling pathways. Its effectiveness may also vary depending on the cell type and disease model used.
将来の方向性
There are several future directions for research on 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide. Another area of interest is the investigation of the role of JAK/STAT signaling in other diseases such as neurodegenerative disorders and metabolic diseases. Additionally, the use of 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide in combination with other drugs or therapies for cancer and autoimmune disorders is an area of active research.
科学的研究の応用
5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In autoimmune disorders, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce the severity of the disease. In inflammatory diseases, 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has been shown to reduce inflammation and tissue damage.
特性
IUPAC Name |
5-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dimethylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-13-7-11(17)3-4-14(13)21(2)15(10)16(22)19-6-5-12-8-18-9-20-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQOCMNEVGADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4792270.png)
![3-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4792276.png)
![2-isonicotinoyl-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4792284.png)


![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-pyridinylmethyl)benzamide](/img/structure/B4792304.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4792308.png)

![N-(4-isopropylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4792326.png)
![2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4792331.png)
![2,3,4,5,6-pentamethyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4792339.png)
![methyl [5-(4-hydroxy-3-iodobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4792356.png)
![4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4792367.png)